Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-
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Overview
Description
Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo-triazine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b][1,2,4]triazine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium azide .
Industrial Production Methods
Industrial production of pyrazolo[1,5-b][1,2,4]triazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b][1,2,4]triazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-b][1,2,4]triazine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their role in modulating biological pathways and as potential enzyme inhibitors.
Medicine: Explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b][1,2,4]triazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compounds may also induce oxidative stress and DNA damage in cancer cells, contributing to their cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides: Known for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors.
1,3-Thiazole and 1,3,4-Thiadiazole derivatives: Studied for their antimicrobial activities.
Uniqueness
Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- stands out due to its unique structural features and diverse biological activities.
Properties
CAS No. |
653586-56-2 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-tert-butyl-2,3-dimethylpyrazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C11H16N4/c1-7-8(2)13-15-10(12-7)6-9(14-15)11(3,4)5/h6H,1-5H3 |
InChI Key |
IMMZZXUOFPTECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2N=C1C)C(C)(C)C |
Origin of Product |
United States |
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